molecular formula C5H5N5 B1448120 1-(2-Cyanoamidino)-pyrazole CAS No. 1245828-06-1

1-(2-Cyanoamidino)-pyrazole

Cat. No. B1448120
CAS RN: 1245828-06-1
M. Wt: 135.13 g/mol
InChI Key: AEZMULLNGFOGHM-UHFFFAOYSA-N
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Description

Cyanoguanidines and azoles are important bioactive groups that play a significant role in medical applications . They are also excellent backbones for energetic materials due to their high nitrogen content . A novel and simple method has been developed that combines these two fragments into one molecular compound through the transformation of dicyanamide ionic salts .


Synthesis Analysis

Compounds were synthesized and fully characterized by IR, MS, NMR, and elemental analysis . The structures of the compounds were confirmed by X-ray crystal diffraction . Detailed reaction mechanisms were studied through accurate calculations on the reaction energy profiles of the azolium cations and DCA anion .


Molecular Structure Analysis

The 2-cyanoamidino group lays in the plane of the triazole ring . This was clearly shown by the N1–C3–N6– .


Chemical Reactions Analysis

The transformation of dicyanamide ionic salts led to the synthesis of compounds . The reaction mechanisms were studied through accurate calculations on the reaction energy profiles of the azolium cations and DCA anion .


Physical And Chemical Properties Analysis

Cyanoguanidines are polyfunctional species containing both the cyano and guanidine groups . They have found a number of applications in fields such as high energetic materials, medicine, and environmental protection .

Scientific Research Applications

Synthesis and Characteristics

Pyrazole derivatives have drawn significant interest in scientific research due to their wide range of pharmacological activities. The synthesis methods and biological properties of these derivatives have been extensively studied, revealing their role in various therapeutic categories, including anti-inflammatory, antipsychotic, anti-obesity, analgesic, and antidepressant agents. Pyrazole derivatives such as celecoxib, CDPPB, rimonabant, difenamizole, betazole, and fezolamide underscore the versatility and pharmacological potential of this scaffold (Karrouchi et al., 2018). Additionally, pyrazole heterocycles are valuable synthons in organic synthesis, displaying a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV (Dar & Shamsuzzaman, 2015).

Anticancer Properties

Several pyrazole derivatives exhibit anti-cancer potential. For instance, pyrazoles induced apoptosis in lymphoma cells by targeting BCL-2 and BCL-XL genes, and mitigated murine solid tumor development by regulating Cyclin-D1 and Ki-67 expression, positioning pyrazole as a potential anti-cancer drug candidate (Vishnu et al., 2021). Moreover, pyrazole[4,3-d]pyrimidin-7(6H)-one analogs, synthesized via microwave-assisted strategy, showed promising anticancer activities against various human cancer cell lines, acting through apoptosis mechanism and inhibiting mTOR with nanomolar potency (Reddy et al., 2014).

Biological Activities and Mechanisms

In-depth analysis of pyrazole derivatives has unveiled their diverse biological and pharmacological activities. The regioselectivity of 1,3-dipolar cycloadditions, the synthesis of various pyrazole derivatives, and their subsequent biological activities, such as antimicrobial, anti-inflammatory, and analgesic effects, highlight the potential of these compounds in medicinal chemistry (Zaki et al., 2016). Additionally, some pyrazole derivatives have demonstrated antioxidant properties, offering protective effects against oxidative stress and DNA damage in specific biological models, suggesting their utility in mitigating the effects of certain toxicities (Soliman et al., 2019).

Applications in Disease Treatment

Pyrazole derivatives have been linked to the treatment of diseases like Alzheimer's and Parkinson's. The synthesis and functionalization of pyrazole scaffolds have been fundamental in developing therapeutics for neurodegenerative diseases. Recent advances underscore the importance of pyrazole scaffolds in bioactive molecules and their implication in treating such diseases (Li et al., 2021).

Mechanism of Action

The essence of the transformation proceeding was revealed through accurate calculations on the reaction energy profiles of the azolium cations and DCA anion .

Future Directions

A catalytic radical protocol for 1,2-cyanofunctionalization of unactivated alkenes involving remote cyano migration triggered by the addition of diverse carbon- and heteroatom-centered radicals to alkenes has been developed . This powerful strategy provides a diverse platform for the collection of a variety of synthetically important β-functionalized alkyl nitriles bearing densely functionalized carbonyl, cyano, and other various functional groups within the same molecules .

properties

IUPAC Name

N'-cyanopyrazole-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-8-5(7)10-3-1-2-9-10/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZMULLNGFOGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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